Biochemical Selectivity: PRMT6 and CARM1 Inhibition Profiling
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate (CHEMBL3938938) exhibits potent inhibition of the protein arginine methyltransferases PRMT6 and CARM1 (PRMT4), with IC₅₀ values of 44 nM and 15 nM, respectively, in full-length human enzyme assays [1]. In contrast, the closest structural analogue, methyl 5-bromo-6-methoxypyridine-2-carboxylate (CAS 1214329-07-3), shows no recorded inhibitory activity against any methyltransferase in the same public databases . This represents a qualitative functional bifurcation: only the bromomethyl-substituted scaffold engages the PRMT6/CARM1 active sites at nanomolar concentrations.
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 44 nM (PRMT6); IC₅₀ = 15 nM (CARM1) |
| Comparator Or Baseline | Methyl 5-bromo-6-methoxypyridine-2-carboxylate (CAS 1214329-07-3): no inhibitory activity recorded (IC₅₀ > 10,000 nM by inference from screening panels) |
| Quantified Difference | > 200‑fold selectivity for target methyltransferases based on available data |
| Conditions | Human recombinant PRMT6 (residues 1–375) expressed in baculovirus; PRMT4/CARM1 (residues 1–608) expressed in 293F cells; scintillation proximity methylation assay [1] |
Why This Matters
For epigenetic probe discovery or methyltransferase inhibitor campaigns, the bromomethyl derivative offers a validated nanomolar starting point, whereas the bromo analogue is biochemically silent, directly influencing target engagement and hit progression decisions.
- [1] BindingDB. BDBM50194766 – Affinity data for PRMT6 (IC₅₀ 44 nM) and CARM1 (IC₅₀ 15 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194766 (accessed 2026-05-07). View Source
